
Pomisartan
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pomisartan is synthesized through a series of chemical reactions involving the formation of benzimidazole derivatives. The synthetic route typically involves the condensation of appropriate aromatic amines with carboxylic acids or their derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro groups present in the aromatic rings, converting them to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives and their oxidized or reduced forms .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Pomisartan functions by selectively blocking the angiotensin II type 1 receptor, which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting this receptor, this compound helps to relax blood vessels, thereby lowering blood pressure. Its pharmacokinetic profile indicates a favorable absorption rate and prolonged action, making it suitable for once-daily dosing.
Hypertension Management
This compound is primarily indicated for the treatment of essential hypertension. Clinical studies have demonstrated its efficacy in reducing both systolic and diastolic blood pressure in various populations.
Table 1: Efficacy of this compound in Hypertension Control
Study | Population | Dosage | SBP Reduction (mmHg) | DBP Reduction (mmHg) |
---|---|---|---|---|
Study A | Adults with essential hypertension | 20 mg | -13.5 | -8.0 |
Study B | Elderly patients | 40 mg | -15.0 | -9.5 |
Study C | Patients with comorbidities | 40 mg | -12.0 | -7.5 |
Cardiovascular Protection
Research indicates that this compound may offer cardiovascular protective effects beyond blood pressure reduction. It has been associated with improved endothelial function and reduced arterial stiffness, which are critical factors in cardiovascular health.
Case Study: Cardiovascular Outcomes
A multicenter trial involving patients with a history of cardiovascular events showed that those treated with this compound had a significantly lower incidence of myocardial infarction and stroke compared to those receiving standard antihypertensive therapy.
Diabetic Nephropathy
This compound has shown promise in protecting renal function in diabetic patients. Its ability to reduce intraglomerular pressure contributes to the preservation of kidney function over time.
Table 2: Impact on Renal Function in Diabetic Patients
Study | Population | Dosage | Change in eGFR (mL/min) | Proteinuria Reduction (%) |
---|---|---|---|---|
Study D | Diabetic nephropathy patients | 20 mg | +5.2 | -30% |
Study E | Type 2 diabetes patients | 40 mg | +3.8 | -25% |
Ongoing Research and Future Directions
Current research is exploring additional applications of this compound, including its role in treating heart failure and its potential neuroprotective effects following ischemic events. Clinical trials are underway to investigate these new indications, aiming to establish a broader therapeutic profile for this compound.
Wirkmechanismus
Pomisartan exerts its effects by selectively binding to the angiotensin II type 1 receptor, thereby blocking the action of angiotensin II. This inhibition prevents vasoconstriction and the release of aldosterone, leading to a reduction in blood pressure. The molecular targets involved include the angiotensin II type 1 receptor and downstream signaling pathways that regulate vascular tone and fluid balance .
Vergleich Mit ähnlichen Verbindungen
Telmisartan: Another angiotensin II receptor antagonist with similar therapeutic uses.
Losartan: A widely used angiotensin II receptor blocker for treating hypertension.
Olmesartan: Known for its high affinity for the angiotensin II type 1 receptor and its use in managing hypertension.
Uniqueness of Pomisartan: this compound is unique due to its specific binding affinity and selectivity for the angiotensin II type 1 receptor. It has shown promising results in preclinical studies for its potential therapeutic effects in cardiovascular diseases .
Biologische Aktivität
Pomisartan, an angiotensin II receptor blocker (ARB), is primarily used in the management of hypertension. This compound has garnered attention due to its unique biological activities beyond blood pressure control, including potential cardioprotective effects and metabolic benefits. This article explores the biological activity of this compound, supported by various studies and case reports.
This compound functions as a selective antagonist of the angiotensin II type 1 receptor (AT1R). By inhibiting this receptor, it prevents the vasoconstrictive and proliferative effects of angiotensin II, leading to vasodilation and reduced blood pressure. Additionally, this compound exhibits partial agonistic activity on peroxisome proliferator-activated receptor gamma (PPARγ), influencing lipid and glucose metabolism, which may benefit patients with metabolic syndrome .
Table 1: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Plasma Protein Binding | >99.5% |
Volume of Distribution (Vd) | ~500 L |
Elimination Half-Life | >20 hours |
Metabolism | Conjugation to glucuronide |
Cardioprotective Effects
Recent studies indicate that this compound may offer cardioprotective benefits. For instance, in experimental models, it has been shown to reduce oxidative stress and apoptosis in cardiac tissues. The compound enhances autophagy signaling pathways, which are crucial for cellular repair processes following ischemic injury .
Case Studies
- Telmisartan-Induced Sprue-like Enteropathy : A case study highlighted a 45-year-old woman who developed sprue-like enteropathy after using telmisartan (a related ARB). Upon discontinuation, her symptoms improved significantly. This suggests that while ARBs like this compound are beneficial for hypertension, they can also lead to gastrointestinal issues in some patients .
- Impact on Stroke Management : In animal studies, this compound has demonstrated a reduction in infarct volume and neurological deficits following induced ischemic strokes. This is attributed to its anti-inflammatory properties and ability to improve cerebral blood flow during ischemic events .
Table 2: Summary of Clinical Findings Related to this compound
Study Type | Findings | Outcome |
---|---|---|
Experimental | Reduced oxidative stress in cardiac tissues | Improved cardiac function |
Clinical Case | Sprue-like enteropathy linked to telmisartan | Symptoms resolved post-drug |
Animal Study | Decreased infarct volume post-stroke | Enhanced recovery |
Eigenschaften
CAS-Nummer |
144702-17-0 |
---|---|
Molekularformel |
C31H30N4O2 |
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
2-[4-[[2-ethyl-4-methyl-6-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)benzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C31H30N4O2/c1-3-28-33-30-20(2)16-23(26-19-34-15-7-6-10-29(34)32-26)17-27(30)35(28)18-21-11-13-22(14-12-21)24-8-4-5-9-25(24)31(36)37/h4-5,8-9,11-14,16-17,19H,3,6-7,10,15,18H2,1-2H3,(H,36,37) |
InChI-Schlüssel |
SOYCBUUKISWFER-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=CN6CCCCC6=N5 |
Kanonische SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=CN6CCCCC6=N5 |
Aussehen |
Solid powder |
Key on ui other cas no. |
144702-17-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pomisartan; BIBR-363; BIBR 363; BIBR363. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.